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molecular formula C11H15BrN2O B8302448 1-(2-Bromo-4-methoxyphenyl)piperazine

1-(2-Bromo-4-methoxyphenyl)piperazine

Cat. No. B8302448
M. Wt: 271.15 g/mol
InChI Key: YCTUZLFVJGMDCN-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

A mixture of 1-formyl-4-(2-bromo-4-methoxyphenyl)piperazine (VII, 3.92 g, 3.1 mmol) and hydrochloric acid (4N, 70 ml) is heated at 100° for 50 min. The mixture is then concentrated under reduced pressure to remove most of the aqueous hydrochloric acid. Saturated sodium bicarbonate is then cautiously added and the aqueous phase is extracted with dichloromethane. The combined organic phase is backwashed with saline, dried over magnesium sulfate, and concentrated to give 1-(2-bromo-4-methoxyphenyl)piperazine (VIII), NMR (CDCl3) 2.55, 2.95, 3.08, 3.77, 6.83, 7.01, 7.14 δ.
Name
1-formyl-4-(2-bromo-4-methoxyphenyl)piperazine
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=2[Br:17])[CH2:5][CH2:4]1)=O>Cl>[Br:17][C:10]1[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:9]=1[N:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1

Inputs

Step One
Name
1-formyl-4-(2-bromo-4-methoxyphenyl)piperazine
Quantity
3.92 g
Type
reactant
Smiles
C(=O)N1CCN(CC1)C1=C(C=C(C=C1)OC)Br
Name
Quantity
70 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 100° for 50 min
Duration
50 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the aqueous hydrochloric acid
ADDITION
Type
ADDITION
Details
Saturated sodium bicarbonate is then cautiously added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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